2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 6-(bromomethylene)tetrahydro-3-(naphthalen-1-yl)-2H-pyran-2-one systematically describes the compound’s structure. The parent framework is a tetrahydro-2H-pyran-2-one ring, a six-membered lactone with one double bond and one ketone group. The numbering begins at the oxygen atom, with the bromomethylene group (–CHBr) positioned at C-6 and the naphthalen-1-yl substituent at C-3. The tetrahydro designation indicates hydrogenation at C-5 and C-6, reducing the pyran ring’s aromaticity.
Key structural features include:
- Lactone backbone : The 2H-pyran-2-one core incorporates a ketone (C-2) and an ether oxygen (C-1), creating a conjugated system.
- Bromomethylene group : The –CHBr moiety at C-6 introduces both steric bulk and electrophilic character due to bromine’s electronegativity.
- Naphthalenyl substituent : The fused aromatic system at C-3 contributes π-electron density, potentially stabilizing the ring through resonance.
The molecular formula, inferred from synthesis data, is $$ \text{C}{16}\text{H}{13}\text{Br}\text{O}_2 $$, with a molar mass of 329.18 g/mol.
Properties
IUPAC Name |
6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCSFWXCMTYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274369 | |
| Record name | 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144298-62-4 | |
| Record name | 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Step Synthesis from 1-Naphthaleneacetic Acid
Key Steps and Conditions
The synthesis begins with 1-naphthaleneacetic acid as the starting material, as described in studies by Durley et al.:
- Tritiation : [4-³H]-1-naphthaleneacetic acid is prepared via catalytic tritium exchange, achieving a specific activity of 24.0 Ci/mmol.
- Lactonization : The acid undergoes cyclization using thionyl chloride (SOCl₂) to form the corresponding lactone.
- Bromination : Bromine (Br₂) in carbon tetrachloride (CCl₄) introduces the bromomethylene group at the C-6 position.
- Purification : High-performance liquid chromatography (HPLC) yields a radiochemical purity of 99.5%.
Data Table: Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Tritium exchange | 85 | 98 |
| 2 | SOCl₂, reflux | 92 | 95 |
| 3 | Br₂/CCl₄, 0°C | 78 | 90 |
| 4 | HPLC purification | 29.7* | 99.5 |
Friedel-Crafts Alkylation and Cyclization
Methodology
This route, adapted from Southwick’s patent, employs naphthalene and chloroacetic acid in the presence of potassium bromide (KBr):
- Alkylation : Naphthalene reacts with chloroacetic acid at 210–235°C with KBr (1 mol%) as a catalyst.
- Cyclization : The intermediate undergoes intramolecular esterification under acidic conditions (H₂SO₄).
- Bromination : Bromine is added via radical-initiated allylic bromination using N-bromosuccinimide (NBS).
Key Findings
Domino Reaction Protocol for Pyranone Core
Base-Promoted Synthesis
A domino reaction developed by Reddy et al. constructs the pyranone scaffold:
- Substrate Preparation : 3,3-Bis(methylthio)-1-arylprop-2-en-1-one reacts with malononitrile in dimethylformamide (DMF).
- Cyclization : Potassium hydroxide (KOH) promotes O-cyclization at 100°C, forming the 2H-pyran-2-one ring.
- Bromomethylenation : Bromine in tetrahydrofuran (THF) introduces the bromomethylene group.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | KOH | 75% |
| Solvent | DMF | 70% |
| Temperature | 100°C | Max efficiency |
| Bromination Time | 2 h | 85% completion |
Alternative Halogenation Strategies
Electrophilic Bromination
A modified approach by VulcanChem uses bromine gas under controlled conditions:
- Substrate : Preformed tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one.
- Bromination : Bromine gas is bubbled through the substrate in dichloromethane (CH₂Cl₂) at −10°C.
- Quenching : Sodium thiosulfate (Na₂S₂O₃) removes excess bromine.
Comparative Analysis
| Method | Bromine Source | Temperature | Yield (%) |
|---|---|---|---|
| Radical (NBS) | NBS | 80°C | 65 |
| Electrophilic (Br₂) | Br₂ gas | −10°C | 72 |
Challenges and Mitigation Strategies
Common Issues
Low Yields in Cyclization :
Bromine Over-Addition :
Purification Difficulties :
- Cause: Co-elution with by-products in HPLC.
- Solution: Gradient elution with acetonitrile/water (70:30).
Chemical Reactions Analysis
Bromoenol lactone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert bromoenol lactone into different reduced forms.
Substitution: The bromine atom in bromoenol lactone can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromoenol lactone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the development of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
Bromoenol lactone exerts its effects primarily by inhibiting iPLA2. This enzyme is involved in the hydrolysis of phospholipids, releasing free fatty acids and lysophospholipids. By inhibiting iPLA2, bromoenol lactone disrupts these processes, affecting various cellular functions such as membrane remodeling, signal transduction, and apoptosis . Additionally, bromoenol lactone has been found to inhibit phosphatidate phosphohydrolase-1 (PAP-1), contributing to its apoptotic effects .
Comparison with Similar Compounds
Key Findings :
- (R)-BEL is 10–100× more potent than (S)-BEL in inhibiting iPLA₂β and mPTP opening, attributed to its stereospecific interaction with the enzyme’s active site .
- Racemic BEL is widely employed due to its commercial availability, but enantiopure (R)-BEL is preferred for mitochondrial studies .
Other PLA₂ Inhibitors
BEL is distinct from inhibitors targeting cytosolic PLA₂ (cPLA₂) or secretory PLA₂ (sPLA₂). Key comparisons include:
Table 2: BEL vs. General PLA₂ Inhibitors
Key Findings :
- BEL’s irreversible inhibition contrasts with the reversible mechanisms of AACOCF₃ and mepacrine .
- Unlike BEL, AACOCF₃ primarily inhibits cPLA₂ but shows cross-reactivity with iPLA₂ at higher concentrations, complicating its use in isoform-specific studies .
- ETYA and mepacrine lack isoform specificity, limiting their utility in modern research compared to BEL .
Structural Analogs and Derivatives
Few pyran-2-one derivatives match BEL’s functional profile. Examples include:
- 6-(2,2-Dimethylpropyl)pyran-2-one (CAS 881039-08-3): Lacks the bromomethylene group critical for iPLA₂ inhibition .
Biological Activity
2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-, commonly referred to as bromoenol lactone, is a heterocyclic compound notable for its diverse biological activities. This compound has gained attention in biochemical research due to its ability to selectively inhibit certain enzymes, particularly calcium-independent phospholipase A2 (iPLA2). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 6-(bromomethylene)-3-(1-naphthalenyl)-2H-pyran-2-one
- CAS Registry Number : 88070-98-8
- Molecular Formula : C16H13BrO2
- Molecular Weight : 317.18 g/mol
Biological Activity Overview
Bromoenol lactone exhibits a range of biological activities that can be categorized into several key areas:
- Enzyme Inhibition
-
Antimicrobial Activity
- Research indicates that compounds related to bromoenol lactone demonstrate significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antiviral Properties
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Notable Research Studies
-
Enzyme Inhibition Study :
- A study demonstrated that bromoenol lactone effectively inhibits iPLA2 at nanomolar concentrations, leading to reduced inflammatory responses in cellular models.
- Antimicrobial Efficacy :
- Antiviral Activity Assessment :
Q & A
Q. What are the established synthetic routes for BEL, and how do reaction conditions influence product purity?
BEL is synthesized via haloenol lactone chemistry, leveraging α-bromination of ketones or enol ethers. A key protocol involves four-component reactions of arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones to form pyranone scaffolds . Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like 3,4-dihydropyridin-2(1H)-ones. Purity is typically verified using HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How is BEL structurally characterized, and what analytical methods are recommended?
BEL’s structure is confirmed via:
Q. What is the primary biochemical mechanism of BEL?
BEL irreversibly inhibits Ca-independent phospholipase A2 (iPLA2β) via covalent modification of Cys651 in the enzyme’s active site. Hydrolysis of BEL’s lactone ring generates a reactive α-bromoketone intermediate that alkylates the catalytic cysteine . Selectivity for iPLA2β over cPLA2 or sPLA2 is >100-fold, confirmed via competitive assays using radiolabeled arachidonic acid .
Advanced Research Questions
Q. How can researchers address contradictions in BEL’s off-target effects across disease models?
BEL’s inhibition of anandamide hydrolysis (IC = 0.8 µM) and iPLA2β (IC = 60 nM) complicates data interpretation in neuroinflammatory or metabolic studies . To resolve conflicts:
- Use knockout models : Compare outcomes in iPLA2β vs. wild-type mice .
- Dose-response profiling : Validate specificity by testing BEL at ≤1 µM (iPLA2β-selective) vs. ≥10 µM (non-specific effects) .
- Complementary inhibitors : Pair BEL with siRNA targeting iPLA2β or FAAH to isolate pathways .
Q. What experimental designs optimize BEL’s use in studying iPLA2β’s role in apoptosis?
- Cell models : Use pancreatic β-cells (e.g., INS-1) or neurons, where iPLA2β regulates membrane phospholipid remodeling .
- Pre-treatment protocols : Incubate cells with 100 nM BEL for 30 min prior to apoptotic stimuli (e.g., staurosporine) .
- Rescue experiments : Co-administer arachidonic acid (20 µM) to bypass iPLA2β blockade and confirm lipid signaling involvement .
Q. How does BEL’s inhibition of HIV-1 transcytosis inform mucosal transmission studies?
BEL (1–2.5 mM) reduces HIV-1 release from vaginal epithelial cells (VK2) by 50–90% via blocking endosomal recycling (Rab11-dependent pathway). Experimental considerations:
- Viral viability : Use luciferase-tagged HIV-1 pseudovirions to quantify infectivity post-BEL treatment .
- Cytotoxicity controls : Measure LDH release to exclude nonspecific cell death (BEL ≤2.5 mM is non-toxic) .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
